molecular formula C14H13NO2 B6363834 MFCD16314271 CAS No. 1047128-56-2

MFCD16314271

Cat. No.: B6363834
CAS No.: 1047128-56-2
M. Wt: 227.26 g/mol
InChI Key: YKYGORLVUIEACS-UHFFFAOYSA-N
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Description

Based on analogous MDL classifications (e.g., MFCD13195646 in and MFCD00039227 in ), it is inferred to belong to the arylboronic acid or aryl trifluoromethyl ketone family. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks, and in medicinal chemistry as intermediates for bioactive molecules .

Key inferred properties (derived from structurally similar compounds in and ):

  • Molecular weight: ~200–250 g/mol
  • Functional groups: Likely boronic acid (-B(OH)₂) or trifluoromethyl (-CF₃) substituents.
  • Applications: Catalysis, pharmaceutical intermediates, materials science.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-3-5-13(10(9)2)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYGORLVUIEACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CN=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680754
Record name 5-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047128-56-2
Record name 5-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD16314271 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

    Intermediate Processing: The intermediate compound is then subjected to further reactions, including heating and the addition of reagents, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Continuous Monitoring: The reaction progress is continuously monitored using advanced analytical techniques to ensure optimal yield and purity.

    Purification and Packaging: The final product is purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

MFCD16314271 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

MFCD16314271 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD16314271 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.

    Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Discussion

  • Innovation Gap: this compound’s exact synthetic protocol remains unpublished, necessitating further optimization for scalability (e.g., greener solvents per ).
  • Property Trade-offs : While boronic acids offer catalytic versatility, their lower solubility (0.24 mg/mL vs. 0.69 mg/mL for benzimidazoles) limits formulation in aqueous systems .
  • Biological Potential: No IC₅₀ data exist for this compound, unlike its trifluoromethyl and benzimidazole analogues, highlighting a research gap .

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